molecular formula C15H23NO4S2 B2611735 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide CAS No. 874623-22-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide

Cat. No.: B2611735
CAS No.: 874623-22-0
M. Wt: 345.47
InChI Key: ULNPULWZYJGRMS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a dioxidotetrahydrothiophene ring and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfone group, resulting in 1,1-dioxidotetrahydrothiophene.

    N-Ethylation:

    Sulfonamide Formation: The final step involves the reaction of the dioxidotetrahydrothiophene derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. Its sulfonamide group is known for its ability to interact with biological targets, making it a candidate for developing inhibitors or activators of specific enzymes or receptors.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially inhibiting or activating their function. The dioxidotetrahydrothiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzenesulfonamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide is unique due to the presence of the isopropyl group on the benzene ring. This structural feature can influence its chemical reactivity and biological activity, potentially offering enhanced selectivity and potency in its applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-4-16(14-9-10-21(17,18)11-14)22(19,20)15-7-5-13(6-8-15)12(2)3/h5-8,12,14H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNPULWZYJGRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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